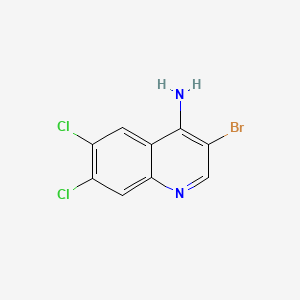

Methyl 3-(4-aminophenyl)-5-fluorobenzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“Methyl 3-(4-aminophenyl)-5-fluorobenzoate” is a chemical compound likely containing an aromatic ring (phenyl group) and a fluorine atom. It’s important to note that the exact properties and characteristics of this compound would depend on its specific molecular structure .

Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its specific molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups (like the amino group and the fluorine atom) would influence its properties .Wissenschaftliche Forschungsanwendungen

Fluorescent Sensors for Metal Ions

A study describes the synthesis of a fluorogenic chemosensor based on o-aminophenol, which shows high selectivity and sensitivity toward Al³⁺ ions. This sensor could potentially be useful for bio-imaging applications, such as detecting Al³⁺ in human cervical HeLa cancer cell lines through confocal fluorescence microscopy (Ye et al., 2014).

Antitumor Properties

Research into amino acid prodrugs of novel antitumor 2-(4-aminophenyl)benzothiazoles has shown that these compounds possess highly selective and potent antitumor properties. These properties have been attributed to the bioactivation by cytochrome P450 1A1, leading to active metabolites. One such study found that these compounds significantly retarded the growth of breast and ovarian xenograft tumors in animal models, indicating their potential for clinical evaluation as cancer therapies (Bradshaw et al., 2002).

Synthesis and Optimization

An optimization method for synthesizing Methyl 2-amino-5-fluorobenzoate, a closely related compound, was described, highlighting the steps of nitrification, esterification, and hydronation starting from 3-fluorobenzoic acid. This process resulted in a high yield and purity of the target product, underscoring the importance of methodical synthesis routes in achieving efficient production of such compounds (Jian-zhong, 2010).

Bioactivation and Resistance Mechanisms

The mechanisms of acquired resistance to 2-(4-Amino-3-methylphenyl)benzothiazole in breast cancer cell lines have been explored, revealing insights into the selective antitumor activities and the role of cytochrome P450 enzymes in the bioactivation process. This research sheds light on the complexities of drug resistance and the biochemical pathways involved in the therapeutic action of benzothiazole derivatives (Bradshaw et al., 2008).

Wirkmechanismus

Target of Action

Compounds with similar structures, such as imatinib, have been found to inhibit the activity of tyrosine kinases , which play crucial roles in cell signaling and growth.

Mode of Action

Based on its structural similarity to other compounds, it may interact with its targets through hydrogen bonding, hydrophobic c–h…π and π…π interactions . These interactions could potentially lead to changes in the target’s function, thereby affecting cellular processes.

Biochemical Pathways

For instance, heterocyclic aromatic amines (HAAs), which share structural similarities with the compound, are known to undergo metabolic activation by N-hydroxylation of the exocyclic amine groups to produce reactive intermediates implicated in DNA damage and genotoxicity .

Result of Action

Based on its structural similarity to other compounds, it may potentially cause changes in cellular signaling and growth, and could potentially lead to dna damage and genotoxicity .

Safety and Hazards

Eigenschaften

IUPAC Name |

methyl 3-(4-aminophenyl)-5-fluorobenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12FNO2/c1-18-14(17)11-6-10(7-12(15)8-11)9-2-4-13(16)5-3-9/h2-8H,16H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHULQFJYWSPSQN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC(=C1)C2=CC=C(C=C2)N)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12FNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90716527 |

Source

|

| Record name | Methyl 4'-amino-5-fluoro[1,1'-biphenyl]-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90716527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1334499-98-7 |

Source

|

| Record name | [1,1′-Biphenyl]-3-carboxylic acid, 4′-amino-5-fluoro-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1334499-98-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 4'-amino-5-fluoro[1,1'-biphenyl]-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90716527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Bromo-1H-pyrazolo[4,3-c]pyridin-3-amine](/img/structure/B566837.png)

![2,8-Dibromo-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B566838.png)

![(3R,4S)-4-(3,5-difluorophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B566842.png)

![(1H-pyrrolo[3,2-b]pyridin-5-yl)methanol](/img/structure/B566846.png)